3,4-Dimethylphenylboronic acid
Overview
Description
3,4-Dimethylphenylboronic acid: is an organoboron compound with the molecular formula C8H11BO2 . It is a derivative of phenylboronic acid, where two methyl groups are substituted at the 3 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Mode of Action
This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of 3,4-Dimethylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
3,4-Dimethylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where it acts as an inhibitor by forming a reversible covalent bond with the serine residue in the active site of the enzyme. This interaction is crucial in the design of protease inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, thereby affecting the phosphorylation status of key signaling proteins. This modulation can lead to changes in gene expression patterns and alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming a covalent bond with the active site residues, leading to enzyme inactivation. Additionally, it can activate certain pathways by binding to regulatory proteins, thereby inducing conformational changes that enhance their activity. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its inhibitory effects on enzymes can persist, but the extent of inhibition may decrease over time due to degradation or metabolic conversion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, which determines its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:
Solvent: Diethyl ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 3,4-dimethylphenylmagnesium bromide, trimethyl borate, water for hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with various electrophiles under appropriate conditions
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), solvent (e.g., ethanol, water), temperature (room temperature to reflux).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or alkylating agents
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3,4-Dimethylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, polymers, and electronic components
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Methylphenylboronic acid
- 4-Methylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Comparison: 3,4-Dimethylphenylboronic acid is unique due to the presence of two methyl groups at the 3 and 4 positions, which can influence its reactivity and steric properties compared to other phenylboronic acids. This substitution pattern can affect the compound’s electronic properties and its behavior in various chemical reactions .
Properties
IUPAC Name |
(3,4-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZJKOYSOFXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370239 | |
Record name | 3,4-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55499-43-9 | |
Record name | 3,4-Dimethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55499-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.